![molecular formula C19H24N2O3S B5656885 N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B5656885.png)
N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves condensation reactions and the strategic incorporation of functional groups to achieve the desired molecular architecture. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves π–π interactions and hydrogen-bonding interactions to form a three-dimensional network (Mohamed-Ezzat et al., 2023). Similarly, the Schiff base ligand synthesis showcases the importance of condensation reactions and the influence of molecular conformation on intermolecular interactions (Wang & Wu, 2007).
Molecular Structure Analysis
The molecular and supramolecular structures of these compounds are crucial for understanding their chemical behavior. The torsion angles and hydrogen-bonding patterns significantly influence their molecular conformation and intermolecular interactions. For instance, the difference in N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles among similar compounds affects their supramolecular arrangements and the formation of hydrogen-bonded dimers or layers (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
The chemical properties of these compounds are shaped by their ability to engage in specific chemical reactions, including the formation of dimers and the establishment of π-π stacking interactions. These interactions not only define their chemical reactivity but also their potential utility as ligands for metal coordination (Jacobs, Chan, & O'Connor, 2013).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are directly influenced by the molecular architecture and intermolecular forces present within these compounds. The synthesis and structural elucidation of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveal how molecular interactions contribute to the formation of molecular chains and a three-dimensional network, impacting its physical characteristics (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties are intricately linked to the molecular structure, highlighting the compound's potential in various applications, including antimicrobial activities. The study of similar sulfonamide compounds showcases their reactivity and interaction with biological targets, offering insights into their mechanism of action (Ijuomah, Ike, & Obi, 2022).
properties
IUPAC Name |
N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(22)18-8-5-9-19(20-18)15-10-12-17(13-11-15)25(23,24)21-16-6-3-2-4-7-16/h5,8-14,16,21-22H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCDMOSJHLYDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide |
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